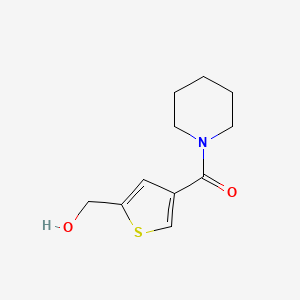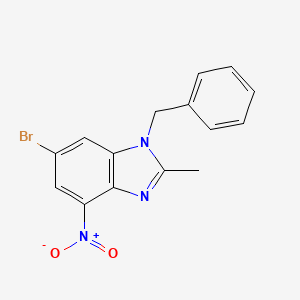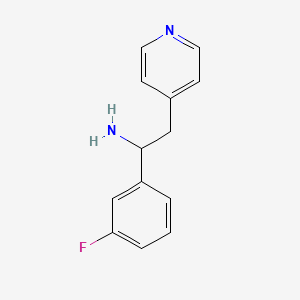![molecular formula C12H10N4O B8351825 N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide](/img/structure/B8351825.png)
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes pyridine, pyrrole, and pyrimidine moieties. The unique arrangement of these rings endows the compound with diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to achieve selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalytic systems, microwave-assisted reactions, or other advanced techniques to streamline the synthesis process . The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing agents: Various hydride donors for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation, migration, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and have been studied for their potential therapeutic applications.
Uniqueness
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide |
InChI |
InChI=1S/C12H10N4O/c1-8(17)15-12-14-6-4-10-7-9-3-2-5-13-11(9)16(10)12/h2-7H,1H3,(H,14,15,17) |
Clave InChI |
LXRKJMKGCQCZAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=CC2=CC3=C(N21)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)



![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)







![Benzoic acid, 5-[1-oxoethyl]-2-hydroxy-, methyl ester](/img/structure/B8351841.png)

